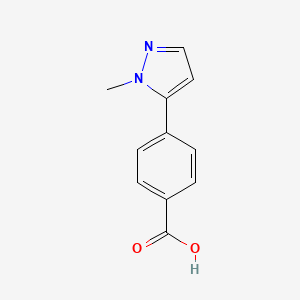![molecular formula C9H17ClN2O3S B2897386 (2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride CAS No. 2567489-11-4](/img/structure/B2897386.png)
(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of secondary amine . The compound also has a carboxylic acid group and a methylsulfanyl (or thiomethyl) group .
Molecular Structure Analysis
The compound has two chiral centers, which means it can exist in different stereoisomers. The “(2R)” and “(3S)” in the name indicate the configuration of these chiral centers .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, it could participate in typical acid-base reactions. The pyrrolidine ring might undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the carboxylic acid could influence its solubility .Scientific Research Applications
Organic Synthesis and Catalysis
- The research on water-soluble half-sandwich complexes involving sulfanyl and pyrrolidine functionalities demonstrates their efficiency in catalytic transfer hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This highlights the potential of similar compounds in catalysis and organic synthesis, especially in environmentally friendly processes due to their operation in water and with renewable resources like glycerol (Prakash et al., 2014).
Immunobiological Activity
- Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, with substitutions similar to the compound , have been studied for their immunostimulatory and immunomodulatory potency. This suggests that compounds with specific sulfanyl and amino acid functionalities could have applications in enhancing immune responses, with certain derivatives significantly enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).
Pharmacological Research
- A novel κ-opioid receptor antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates the relevance of pyrrolidine and sulfanyl functionalities in the development of high-affinity antagonists for opioid receptors. Such compounds show potential in the treatment of depression and addiction disorders, indicating possible pharmacological applications of related chemical entities (Grimwood et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(9(13)14)11-8(12)6-2-3-10-4-6;/h6-7,10H,2-5H2,1H3,(H,11,12)(H,13,14);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZITVACSMCHCW-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)C1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)[C@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2897304.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride](/img/structure/B2897305.png)
![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)
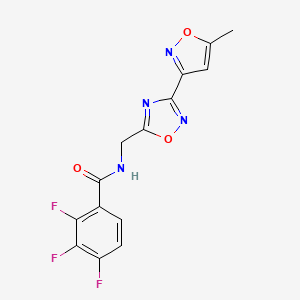
![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)
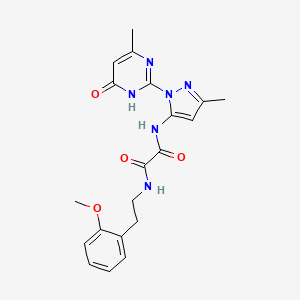
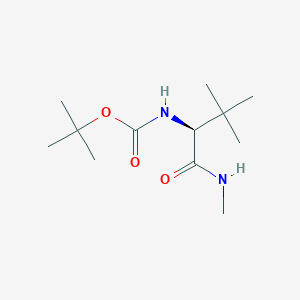
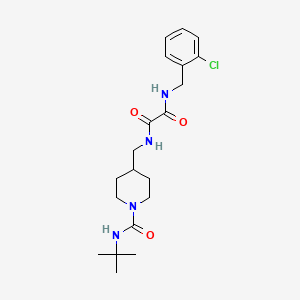
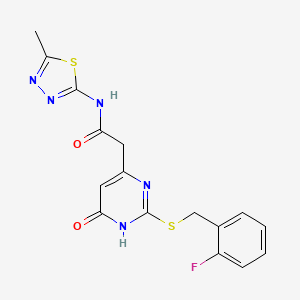
![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
